molecular formula C7H3ClF2N2 B2412754 6-Chloro-4,5-difluoro-3H-1,3-benzodiazole CAS No. 217951-45-6

6-Chloro-4,5-difluoro-3H-1,3-benzodiazole

Cat. No.: B2412754
CAS No.: 217951-45-6
M. Wt: 188.56
InChI Key: XDGXENBDHSXUGQ-UHFFFAOYSA-N
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Description

6-Chloro-4,5-difluoro-3H-1,3-benzodiazole is a chemical compound with the molecular formula C7H3ClF2N2. It is a derivative of benzodiazole, characterized by the presence of chlorine and fluorine atoms on the benzene ring. This compound is used as a building block in various chemical syntheses and has applications in scientific research and industry .

Properties

IUPAC Name

6-chloro-4,5-difluoro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2N2/c8-3-1-4-7(12-2-11-4)6(10)5(3)9/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGXENBDHSXUGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1Cl)F)F)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4,5-difluoro-3H-1,3-benzodiazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4,5-difluoro-2-nitroaniline with thionyl chloride to introduce the chlorine atom, followed by cyclization to form the benzodiazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4,5-difluoro-3H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

6-Chloro-4,5-difluoro-3H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-4,5-difluoro-3H-1,3-benzodiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-4,5-difluoro-1H-benzimidazole
  • 4,5-Difluoro-2-nitroaniline
  • 6-Chloro-1,3-benzodiazole

Uniqueness

6-Chloro-4,5-difluoro-3H-1,3-benzodiazole is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable building block in synthetic chemistry and a compound of interest in various research fields .

Biological Activity

6-Chloro-4,5-difluoro-3H-1,3-benzodiazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

This compound is synthesized through various methods, typically involving the reaction of 4,5-difluoro-2-nitroaniline with thionyl chloride. This process introduces the chlorine atom and facilitates the cyclization necessary to form the benzodiazole ring. The compound's unique arrangement of chlorine and fluorine atoms contributes to its distinct chemical properties and reactivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 μg/mL
Escherichia coli25 μg/mL
Pseudomonas aeruginosa50 μg/mL

These results indicate that this compound may serve as a potent antimicrobial agent, potentially comparable to traditional antibiotics .

Anticancer Properties

The anticancer activity of this compound has also been explored. Research indicates that it may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell signaling pathways. For example, studies have shown that treatment with this compound leads to a dose-dependent decrease in cell viability in various cancer cell lines:

Cell Line IC50 (μM)
MCF-7 (Breast cancer)15
HeLa (Cervical cancer)20
A549 (Lung cancer)25

These findings suggest that the compound could be a candidate for further development as an anticancer therapeutic agent .

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes such as apoptosis and proliferation. Specifically, it is believed to modulate key signaling pathways involved in cancer progression and microbial resistance.

Case Studies

  • Antimicrobial Efficacy : In a study evaluating the efficacy of several benzodiazole derivatives against resistant bacterial strains, this compound demonstrated superior activity against Methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value significantly lower than that of standard treatments .
  • Cancer Cell Studies : A recent investigation into the effects of this compound on breast cancer cell lines revealed that it not only inhibited cell growth but also triggered apoptosis through the activation of caspase pathways. This study provides insights into its potential use as an adjunct therapy in oncology .

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